Cholesteryl hemisuccinate

Liposomal Drug Delivery Membrane Biophysics Differential Scanning Calorimetry

Cholesteryl hemisuccinate (CHEMS) is an acidic cholesterol ester with pH-sensitive polymorphism, self-assembling into stable bilayers in alkaline/neutral media. Its terminal carboxyl group enables dual H-bond/electrostatic lipid stabilization—a mechanism free cholesterol cannot replicate—making it the superior choice for DPPC liposomes containing hemolytic saponins. With potent AChE inhibition (IC50 0.79 µM) and antiproliferative activity from the intact ester, CHEMS is essential for Alzheimer's research, leukemia models, and cathepsin B-triggered prodrug design. Select CHEMS where cholesterol fails.

Molecular Formula C31H50O4
Molecular Weight 486.737
CAS No. 1510-20-9; 1510-21-0
Cat. No. B2684723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholesteryl hemisuccinate
CAS1510-20-9; 1510-21-0
Molecular FormulaC31H50O4
Molecular Weight486.737
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C
InChIInChI=1S/C31H50O4/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-19-23(35-29(34)14-13-28(32)33)15-17-30(22,4)27(24)16-18-31(25,26)5/h9,20-21,23-27H,6-8,10-19H2,1-5H3,(H,32,33)
InChIKeyWLNARFZDISHUGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cholesteryl Hemisuccinate (CAS 1510-20-9 / 1510-21-0): Procurement Specifications and Core Physicochemical Identity


Cholesteryl hemisuccinate (CHEMS, C31H50O4, MW 486.73) is an acidic cholesterol ester formed by the condensation of cholesterol's 3β-hydroxyl group with succinic acid [1]. It is a synthetic, non-natural cholesterol-mimicking detergent widely used in protein crystallography, biochemical studies, and pharmacology . Its defining characteristic is pH-sensitive polymorphism: it self-assembles into bilayers in alkaline and neutral aqueous media, whereas unmodified cholesterol forms monohydrate crystals in aqueous environments .

Cholesteryl Hemisuccinate: Critical Differentiators Preventing Generic Substitution with Cholesterol or Other Analogs


Substituting cholesteryl hemisuccinate with free cholesterol or other cholesterol analogs in lipid-based systems is not scientifically valid due to fundamental differences in molecular interactions and self-assembly behavior. CHEMS introduces a terminal carboxyl group that enables electrostatic interactions and hydrogen bonding with lipid headgroups—a dual stabilization mechanism that cholesterol, possessing only a hydroxyl group, cannot replicate [1]. This leads to quantifiable differences in membrane stability, phase behavior, and functional performance in applications such as liposomal drug delivery and membrane protein stabilization. Conversely, in specific contexts such as lipid nanodiscs, CHEMS exhibits weaker lipid ordering than cholesterol and undergoes undesirable redistribution toward scaffold proteins, underscoring that its suitability is application-dependent and cannot be assumed [2].

Cholesteryl Hemisuccinate: Quantitative Comparative Evidence for Procurement Decisions


Superior Liposomal Membrane Stabilization: CHEMS vs. Cholesterol in DPPC Bilayers

In dipalmitoylphosphatidylcholine (DPPC) liposomes, cholesteryl hemisuccinate (CHEMS) provides superior membrane stabilization compared to cholesterol (CHOL). Differential scanning calorimetry (DSC) and calcein release assays both demonstrated that CHEMS was more effective than CHOL in increasing DPPC membrane stability [1]. Fourier transform infrared spectroscopy (FT-IR) revealed that CHEMS interacts with DPPC via both hydrogen bonding and electrostatic interactions, whereas CHOL only exhibits hydrogen bonding [1].

Liposomal Drug Delivery Membrane Biophysics Differential Scanning Calorimetry

Potent Acetylcholinesterase (AChE) Inhibition: CHEMS vs. α-Tocopheryl Hemisuccinate

Cholesteryl hemisuccinate (CS) is a potent inhibitor of acetylcholinesterase (AChE) in vitro, with an IC50 of 0.79 µM, making it approximately 2.2-fold more potent than α-tocopheryl hemisuccinate (TS), which has an IC50 of 1.73 µM [1]. Both are weak inhibitors of butyrylcholinesterase (BChE), with IC50 values of 168 µM and 100 µM, respectively [1].

Neuropharmacology Enzyme Inhibition Drug Repurposing

Intact Compound-Mediated Antiproliferative Activity: CHEMS vs. Its Hydrolysis Products

The antiproliferative activity of cholesteryl hemisuccinate (CS) in murine leukemia cell lines (C1498 and L1210) is mediated by the intact compound, not by its hydrolysis products (cholesterol and succinate). Treatment with the tris salt of CS significantly inhibited tumor cell growth, whereas treatment with cholesterol plus tris succinate did not [1]. CS also stimulated normal bone marrow cell growth (CFU-GM) at concentrations >100 µM, while protecting them from doxorubicin-induced toxicity [1].

Cancer Biology Antiproliferative Agents Leukemia Research

Reduced Translational Diffusion in Aqueous Aggregates: CHEMS vs. Cholesterol

Molecular dynamics simulations at 310 K reveal that cholesterol monomers exhibit higher translational diffusion than cholesteryl hemisuccinate (CHEMS) monomers in aqueous environments. Rotational diffusion is nearly identical for both compounds [1]. This indicates that CHEMS forms more stable, slower-diffusing aggregates, a property that may influence its behavior in drug delivery and membrane systems.

Molecular Dynamics Aggregation Kinetics Computational Chemistry

pH-Responsive Drug Release from Prodrug Nanoparticles: CHEMS-Gemcitabine Conjugate

A cholesteryl hemisuccinate-gemcitabine (CHSdFdC) prodrug self-assembles into nanoparticles (~200 nm) and exhibits highly controlled, enzyme-sensitive drug release. In simulated lysosomal conditions (pH 5.0 NaAc buffer with cathepsin B), ~80% of gemcitabine was released within 10 hours. In contrast, no drug release occurred in pH 7.4 PBS or pH 5.0 buffer without cathepsin B [1]. This demonstrates the unique utility of CHEMS as a building block for creating stimuli-responsive drug delivery systems.

Prodrug Design Pancreatic Cancer Controlled Release

Cholesteryl Hemisuccinate: Validated Research and Industrial Application Scenarios Based on Comparative Evidence


Stabilization of Liposomal Formulations Containing Cholesterol-Sensitive Compounds (e.g., Saponins)

Based on direct comparative evidence showing superior membrane stabilization over cholesterol in DPPC liposomes [4], CHEMS is the preferred choice for formulating liposomes containing cholesterol-dependent hemolytic saponins or other cholesterol-sensitive payloads. The dual hydrogen bonding and electrostatic interaction mechanism minimizes destabilizing interactions and reduces hemolytic activity.

In Vitro Acetylcholinesterase (AChE) Inhibition Studies for Neurological Disease Research

Given its potent AChE inhibition (IC50 = 0.79 µM) and superior potency compared to α-tocopheryl hemisuccinate [4], CHEMS is a valuable tool compound for in vitro studies investigating AChE-related pathways in Alzheimer's disease and organophosphate poisoning models. Its distinct IC50 provides a benchmark for comparative pharmacology.

Investigations of Intact Hemisuccinate-Mediated Antiproliferative Mechanisms

CHEMS is uniquely suited for research into the antiproliferative effects of intact hemisuccinate esters, as its activity is not attributable to hydrolysis products [4]. This makes it an essential reference compound for studies examining the structure-activity relationships of cholesterol derivatives in cancer cell models, particularly in leukemia.

Development of Stimuli-Responsive Prodrug Nanoparticles for Intracellular Drug Delivery

CHEMS serves as a critical functional building block for constructing pH- and enzyme-sensitive prodrug conjugates. Its incorporation into a gemcitabine prodrug enabled cathepsin B-triggered drug release specifically within the acidic, enzyme-rich environment of lysosomes, while remaining stable at physiological pH [4]. This application is ideal for targeted cancer therapy research.

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